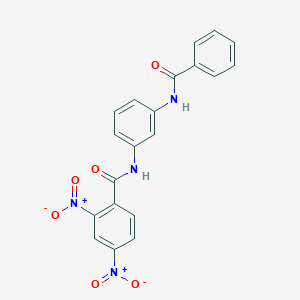![molecular formula C24H25N3O B15017990 2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide](/img/structure/B15017990.png)
2-[(Naphthalen-1-YL)amino]-N'-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide is a complex organic compound that features a naphthalene ring and a tetrahydronaphthalene moiety
Métodos De Preparación
The synthesis of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide typically involves the reaction of naphthalen-1-amine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with hydrazine or a hydrazide derivative to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the naphthalene ring.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride . Major products formed from these reactions include various substituted pyrazoles and oxazoles .
Aplicaciones Científicas De Investigación
2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly against liver and colon carcinoma cell lines.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interaction of naphthalene derivatives with biological systems, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide involves its interaction with cellular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell proliferation, leading to its anticancer effects .
Comparación Con Compuestos Similares
Similar compounds include other naphthalene derivatives and hydrazide-based compounds. For example:
Naphthalen-1-yl)oxiran-2-yl derivatives: These compounds also feature a naphthalene ring and have been studied for their anticancer properties.
Indole derivatives: These compounds share structural similarities and exhibit a wide range of biological activities, including antiviral and anticancer properties.
The uniqueness of 2-[(Naphthalen-1-YL)amino]-N’-[(1E)-1-(5,6,7,8-tetrahydronaphthalen-2-YL)ethylidene]acetohydrazide lies in its specific combination of naphthalene and tetrahydronaphthalene moieties, which may confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C24H25N3O |
|---|---|
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
2-(naphthalen-1-ylamino)-N-[(E)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C24H25N3O/c1-17(20-14-13-18-7-2-3-9-21(18)15-20)26-27-24(28)16-25-23-12-6-10-19-8-4-5-11-22(19)23/h4-6,8,10-15,25H,2-3,7,9,16H2,1H3,(H,27,28)/b26-17+ |
Clave InChI |
GFVFZKBJYYHNMT-YZSQISJMSA-N |
SMILES isomérico |
C/C(=N\NC(=O)CNC1=CC=CC2=CC=CC=C21)/C3=CC4=C(CCCC4)C=C3 |
SMILES canónico |
CC(=NNC(=O)CNC1=CC=CC2=CC=CC=C21)C3=CC4=C(CCCC4)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B15017916.png)

![2-[(Naphthalen-2-YL)amino]-N'-[(1E)-1-phenylpropylidene]acetohydrazide](/img/structure/B15017923.png)
![N'-[(E)-(3-Bromophenyl)methylidene]-2-[(2,4,5-tribromophenyl)amino]acetohydrazide](/img/structure/B15017926.png)
![2-amino-4-(4-nitrothiophen-2-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B15017938.png)
![2-ethoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B15017943.png)
![4'-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}biphenyl-4-ol](/img/structure/B15017947.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15017957.png)

![1-{N'-[(E)-(2-Chloro-6-fluorophenyl)methylidene]hydrazinecarbonyl}-N-(2,6-dimethylphenyl)formamide](/img/structure/B15017965.png)
![6-cyclopentyl-1-(2,3-dimethylphenyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017981.png)
![2-(4-bromophenoxy)-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B15017985.png)

![Ethyl {[4-(4-chlorophenyl)-3-cyano-6-phenylpyridin-2-yl]sulfanyl}acetate](/img/structure/B15017998.png)
